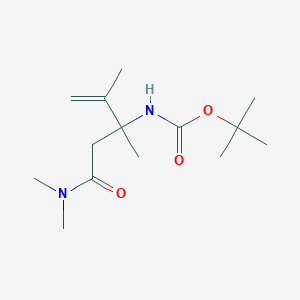

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

説明

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is used in organic synthesis to protect amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the Boc protection of amines, including the use of catalysts like Amberlyst-15 and solvent-free conditions .Molecular Structure Analysis

The molecular structure of Boc compounds has been studied using X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines and amino acids are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .科学的研究の応用

Water-soluble Agents for Amine Protection

4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride reacts with amino-acid sodium salts in aqueous solutions, leading to the formation of BOC-amino acids, which are isolated by solvent extraction. This process shows the utility of water-soluble agents in the t-butoxycarbonylation (BOC-protection) of amines, a critical step in peptide synthesis (Guibe-jampel & Wakselman, 1971).

Synthesis of Tert-butyl Esters of N-Protected Amino Acids

Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids. The reaction, conducted at room temperature under mild conditions, involves triethylamine and 4-dimethylaminopyridine, demonstrating the versatility of Boc in the synthesis of amino acid derivatives (Loffet et al., 1989).

Heterogeneous Catalysis in Amine Protection

H3PW12O40, a heteropoly acid, is a highly efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method, notable for its speed and environmental benignity, avoids side products like isocyanates and ureas, providing a clean pathway to N-Boc derivatives (Heydari et al., 2007).

Electrophilic Amination Using N-Boc-O-tosyl Hydroxylamine

N-Boc-O-tosyl hydroxylamine is an effective NH-Boc transfer reagent for N-amination of amino acids and their derivatives, useful in synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives

The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, employing a microwave-assisted Negishi coupling, demonstrates the role of Boc-protected amino acids in developing synthetic opioid ligands (Bender et al., 2015).

作用機序

Target of Action

The primary target of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is amines . The compound is used as a protecting group for amines in organic synthesis . It protects amines by making them less reactive carbamates .

Mode of Action

The mode of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide involves the protection of amines. The compound reacts with amines to form less reactive carbamates . This reaction is facilitated by the use of Boc anhydride . The nucleophilic amine attacks the electrophilic anhydride, leading to the formation of the carbamate .

Biochemical Pathways

The biochemical pathway affected by N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is the synthesis of peptides and heterocycles . The compound is used as a protecting group for alpha-amino groups and amino acids like lysine, tryptophan, and histidine . This protection allows for the selective synthesis of these compounds .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide involve its stability and deprotection. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid . This property affects the bioavailability of the compound, as it can be selectively removed when needed .

Result of Action

The result of the action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is the protection of amines, allowing for their selective use in organic synthesis . After the compound is removed, the free amine is released . This allows for the selective synthesis of peptides and heterocycles .

Action Environment

The action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide can be influenced by environmental factors. For instance, the compound is stable under basic conditions but can be removed under acidic conditions . Additionally, the compound’s action can be influenced by the presence of other nucleophiles and the use of certain catalysts .

将来の方向性

The future directions in the field of Boc-protected amines and amino acids could involve the development of more efficient and eco-friendly methods for the introduction and removal of the Boc group . Additionally, the study of the properties and applications of Boc-protected compounds will continue to be an important area of research .

特性

IUPAC Name |

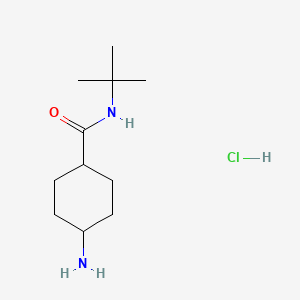

tert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVJJVSRNIPSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)